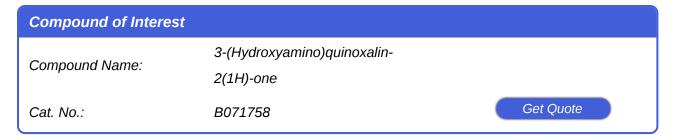


Application Notes and Protocols: C-H Functionalization of Quinoxalin-2(1H)-ones

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in biologically active natural products and pharmaceutical agents.[1][2] The development of synthetic methodologies for their functionalization is of significant interest in medicinal chemistry and materials science.[1][2] Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core has emerged as a powerful and atom-economical strategy to introduce molecular diversity, avoiding the need for pre-functionalized starting materials.[1][2][3] This document provides an overview of recent advancements and detailed protocols for various C-H functionalization reactions of quinoxalin-2(1H)-ones, including arylation, alkylation, alkenylation, and amination.

C-H Arylation of Quinoxalin-2(1H)-ones

The introduction of an aryl group at the C3 position of quinoxalin-2(1H)-ones can significantly impact their biological properties. Transition-metal-free methods have been developed for this transformation.[4]

Data Presentation: C-H Arylation



Entry	Arylating Agent	Catalyst/Co nditions	Solvent	Yield (%)	Reference
1	Diphenyliodo nium tetrafluorobor ate	None	CH3CN	95	[4]
2	(4- Methoxyphen yl)iodonium tetrafluorobor ate	None	CH3CN	92	[4]
3	(4- Chlorophenyl)iodonium tetrafluorobor ate	None	CH3CN	85	[4]
4	Arylhydrazine s	g-C3N4/NaI, Visible Light	DMSO	72	[1]
5	Cyanoarenes	Paired Electrolysis	MeCN/H2O	60-85	[5]

Experimental Protocol: Transition-Metal-Free C-H Arylation with Diaryliodonium Salts[4]

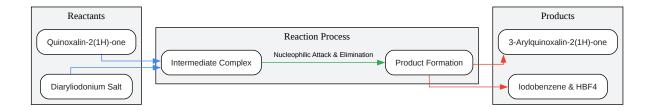
A representative procedure for the synthesis of 3-phenylquinoxalin-2(1H)-one is as follows:

- To a stirred solution of quinoxalin-2(1H)-one (0.2 mmol) in CH3CN (2.0 mL) is added diphenyliodonium tetrafluoroborate (0.3 mmol).
- The reaction mixture is stirred at room temperature for 12 hours.
- Upon completion, the solvent is removed under reduced pressure.



• The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired product.

Logical Relationship: C-H Arylation Pathway



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Caption: Proposed pathway for transition-metal-free C-H arylation.

C-H Alkylation of Quinoxalin-2(1H)-ones

C-H alkylation introduces alkyl moieties, which are crucial for tuning the lipophilicity and metabolic stability of drug candidates. Various methods, including photocatalytic and electrochemical approaches, have been reported.[6][7][8]

Data Presentation: C-H Alkylation



Entry	Alkylating Agent	Catalyst/Co nditions	Solvent	Yield (%)	Reference
1	Aliphatic Aldehydes	Electrochemi cal (Undivided cell, C anode, Pt cathode)	CH3CN/H2O	55-85	[6]
2	Alkyl-NHP- esters	Visible Light	DMSO	70-96	[7]
3	Alkyl Boronic Acids	Electrochemi cal (Undivided cell, C anode, Pt cathode)	CH3CN/H2O	60-92	[8]
4	DMSO (as methyl source)	H2O2	H2O	up to 86	[9]
5	Alkenes and CF3SO2Na	K2S2O8	CH3CN/H2O	up to 77	[9]

Experimental Protocol: Electrochemical C-H Alkylation with Aldehydes[6]

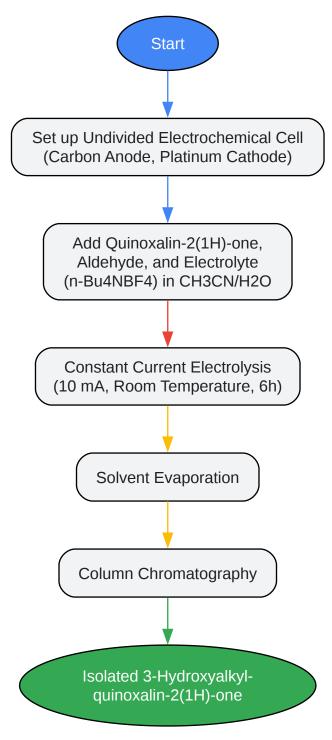
A representative procedure for the synthesis of 3-(1-hydroxyethyl)quinoxalin-2(1H)-one is as follows:

- In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, quinoxalin-2(1H)-one (0.5 mmol), acetaldehyde (2.5 mmol), and n-Bu4NBF4 (0.2 M) are dissolved in a mixed solvent of CH3CN/H2O (9:1, 10 mL).
- The mixture is electrolyzed at a constant current of 10 mA at room temperature for 6 hours.
- After the electrolysis, the solvent is evaporated under reduced pressure.



 The residue is purified by flash column chromatography on silica gel to give the desired product.

Experimental Workflow: Electrochemical C-H Alkylation



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Caption: Workflow for electrochemical C-H alkylation.

C-H Alkenylation of Quinoxalin-2(1H)-ones

The introduction of a vinyl group at the C3 position provides a versatile handle for further synthetic transformations. Metal-free approaches for C-H vinylation have been developed.[10]

Data Presentation: C-H Alkenylation

Entry	Alkene	Oxidant	Solvent	Yield (%)	Reference
1	Styrene	(NH4)2S2O8	CH3CN	75	[10]
2	4- Methylstyren e	(NH4)2S2O8	CH3CN	72	[10]
3	4- Chlorostyren e	(NH4)2S2O8	CH3CN	68	[10]

Experimental Protocol: Metal-Free C-H Vinylation with Alkenes[10]

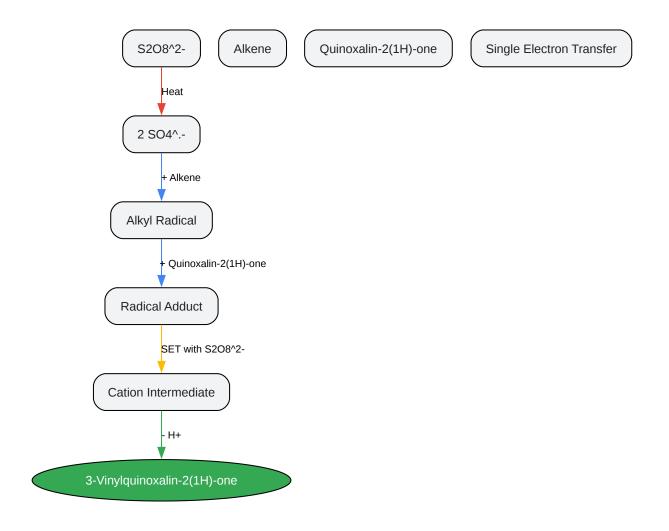
A representative procedure for the synthesis of 3-styrylquinoxalin-2(1H)-one is as follows:

- A mixture of quinoxalin-2(1H)-one (0.5 mmol), styrene (1.0 mmol), and (NH4)2S2O8 (1.5 mmol) in CH3CN (5 mL) is stirred at 80 °C for 12 hours.
- After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford the desired product.





Signaling Pathway: Proposed Radical Mechanism for C-H Vinylation



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Caption: Proposed radical pathway for C-H vinylation.

C-H Amination of Quinoxalin-2(1H)-ones



The direct introduction of an amino group is a highly valuable transformation in drug discovery. Both metal-catalyzed and photocatalytic methods have been successfully employed for the C-H amination of quinoxalin-2(1H)-ones.[11][12][13]

Data Presentation: C-H Amination

Entry	Amine Source	Catalyst/Co nditions	Solvent	Yield (%)	Reference
1	Piperidine	Cu(OAc)2, O2 (1 atm)	Toluene	98	[11]
2	Morpholine	Cu(OAc)2, O2 (1 atm)	Toluene	95	[11]
3	n- Propylamine	Visible Light, Air	THF	65	[12]
4	Diethylamine	Visible Light, Air	THF	72	[12]
5	Various amines	Cu-CPO-27 (MOF), O2	Toluene	42-89	[2]

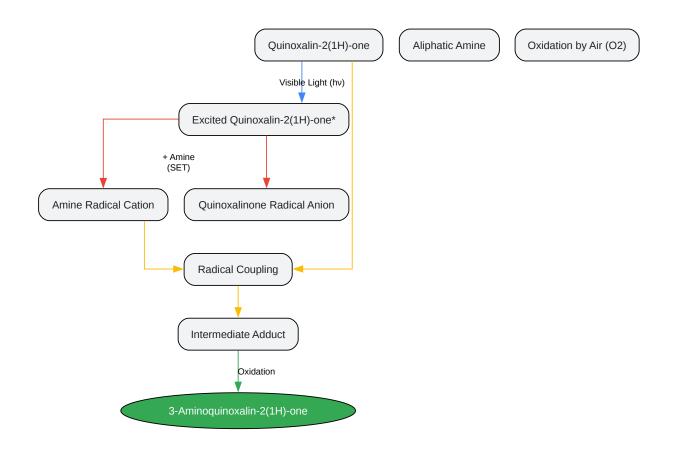
Experimental Protocol: Copper-Catalyzed C-H Amination[11]

A representative procedure for the synthesis of 3-(piperidin-1-yl)quinoxalin-2(1H)-one is as follows:

- A mixture of quinoxalin-2(1H)-one (0.2 mmol), piperidine (0.4 mmol), and Cu(OAc)2 (0.02 mmol) in toluene (2 mL) is stirred under an O2 atmosphere (1 atm, balloon) at 100 °C for 24 hours.
- After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired product.



Logical Relationship: Photocatalytic C-H Amination



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Caption: Proposed mechanism for photocatalytic C-H amination.

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